molecular formula C14H20N2O2 B11103005 N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide

N-(4-methylphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B11103005
M. Wt: 248.32 g/mol
InChI Key: RDLBYXHLXFGFGU-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring and a 4-methylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE typically involves the reaction of 4-methylphenylamine with 3-chloropropanoyl chloride, followed by the introduction of a morpholine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of N-(4-methylphenyl)-3-morpholinopropanoic acid.

    Reduction: Formation of N-(4-methylphenyl)-3-morpholinopropanamine.

    Substitution: Formation of substituted derivatives like N-(4-nitrophenyl)-3-morpholinopropanamide.

Scientific Research Applications

N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE can be compared with similar compounds such as:

    N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMINE: Differing by the presence of an amine group instead of an amide.

    N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANOIC ACID: Differing by the presence of a carboxylic acid group.

    N-(4-NITROPHENYL)-3-MORPHOLINOPROPANAMIDE: Differing by the substitution of a nitro group on the aromatic ring.

The uniqueness of N-(4-METHYLPHENYL)-3-MORPHOLINOPROPANAMIDE lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-methylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)15-14(17)6-7-16-8-10-18-11-9-16/h2-5H,6-11H2,1H3,(H,15,17)

InChI Key

RDLBYXHLXFGFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCOCC2

Origin of Product

United States

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